molecular formula C27H23ClN2O3 B2960225 N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895645-21-3

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2960225
CAS RN: 895645-21-3
M. Wt: 458.94
InChI Key: YWCVSEZADZKYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23ClN2O3 and its molecular weight is 458.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Desai, Shihora, and Moradia (2007) elaborates on the synthesis and characterization of new quinazolines, which are considered potential antimicrobial agents. This research underlines the importance of quinazoline derivatives in developing treatments against bacterial and fungal infections, showcasing the broad applicability of these compounds in addressing microbial resistance (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

The antimicrobial efficacy of these compounds was further highlighted by Mehta et al. (2019), who synthesized a series of quinazolin-3(4H)-yl)acetamide derivatives and assessed their in vitro antimicrobial activities. Their findings contribute to the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Anticancer Activity

Alagarsamy et al. (2014) explored the potential of quinazolin-4(3H)-one derivatives as antihistamine agents, indicating their therapeutic versatility. This research not only emphasizes the chemical diversity of quinazolinone derivatives but also their potential therapeutic applications beyond antimicrobial activity, including possible anticancer applications (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Molecular Docking Studies

Research on the synthesis, molecular docking, and biological potentials of novel quinazolinone compounds by Mehta et al. (2019) provides insights into their interaction with biological targets, underscoring the utility of these compounds in rational drug design. Their work demonstrates the importance of molecular docking studies in predicting the biological activity of novel compounds, potentially paving the way for the development of new therapeutic agents (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O3/c1-3-18-5-7-19(8-6-18)26(32)23-15-30(24-13-4-17(2)14-22(24)27(23)33)16-25(31)29-21-11-9-20(28)10-12-21/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCVSEZADZKYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

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